molecular formula C12H16IN B3212249 1-Benzyl-4-Iodopiperidine CAS No. 109838-88-2

1-Benzyl-4-Iodopiperidine

Cat. No.: B3212249
CAS No.: 109838-88-2
M. Wt: 301.17 g/mol
InChI Key: PVXRGTWRJQHSMO-UHFFFAOYSA-N
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Description

1-Benzyl-4-Iodopiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of an iodine atom at the fourth position and a benzyl group at the first position makes this compound a unique and valuable compound in various fields of research and industry.

Preparation Methods

1-Benzyl-4-Iodopiperidine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 4-piperidone or its hydrochloride salt with benzyl halides. This reaction typically occurs under basic conditions, using reagents such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the yield and purity of the product .

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Benzyl-4-Iodopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-benzyl-4-aminopiperidine derivatives, while oxidation reactions can produce benzaldehyde.

Scientific Research Applications

1-Benzyl-4-Iodopiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-Iodopiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with monoamine oxidase enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain . This mechanism is particularly relevant in the context of neurological disorders, where modulation of neurotransmitter levels can have therapeutic effects.

Comparison with Similar Compounds

1-Benzyl-4-Iodopiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-benzyl-4-iodopiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRGTWRJQHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300070
Record name 4-Iodo-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109838-88-2
Record name 4-Iodo-1-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109838-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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